4-oxo-4-[(1R)-1-phenylpropoxy]butanoic acid
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Overview
Description
4-Oxo-4-[(1R)-1-phenylpropoxy]butanoic acid is a fascinating compound with a unique structure that places it at the intersection of organic and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4-[(1R)-1-phenylpropoxy]butanoic acid often involves the reaction of an appropriate precursor, such as 1-phenylpropanol, with succinic anhydride. The reaction typically proceeds under mild acidic or basic conditions to yield the desired product. The process may involve steps such as esterification, oxidation, and hydrolysis.
Industrial Production Methods: For industrial-scale production, efficient methods such as catalytic processes and continuous flow techniques are employed. These methods aim to optimize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4-[(1R)-1-phenylpropoxy]butanoic acid undergoes a variety of chemical reactions, including:
Oxidation: : Can be oxidized to produce various oxidized derivatives.
Reduction: : Subject to reduction, leading to alcohol or aldehyde derivatives.
Substitution: : Undergoes nucleophilic substitution reactions, especially at the phenyl ring and carbonyl group.
Common Reagents and Conditions: Reagents such as potassium permanganate (oxidation), lithium aluminum hydride (reduction), and halogenating agents (substitution) are commonly used. Reaction conditions typically include controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed:
Scientific Research Applications
4-Oxo-4-[(1R)-1-phenylpropoxy]butanoic acid finds applications across multiple domains:
Chemistry: : Used as an intermediate in the synthesis of complex molecules and polymers.
Biology: : Studied for its potential roles in enzymatic reactions and metabolic pathways.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: : Utilized in the manufacture of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 4-oxo-4-[(1R)-1-phenylpropoxy]butanoic acid exerts its effects varies based on its application. In medicinal contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating biochemical pathways. For example, its potential anti-inflammatory effects could involve inhibition of prostaglandin synthesis, a key pathway in inflammation.
Comparison with Similar Compounds
When compared to similar compounds like 4-hydroxy-4-[(1R)-1-phenylpropoxy]butanoic acid and 4-oxo-4-[(1S)-1-phenylpropoxy]butanoic acid, 4-oxo-4-[(1R)-1-phenylpropoxy]butanoic acid stands out due to its unique steric and electronic properties
Similar Compounds List:
4-Hydroxy-4-[(1R)-1-phenylpropoxy]butanoic acid
4-Oxo-4-[(1S)-1-phenylpropoxy]butanoic acid
4-Phenylbutanoic acid derivatives
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-oxo-4-[(1R)-1-phenylpropoxy]butanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-11(10-6-4-3-5-7-10)17-13(16)9-8-12(14)15/h3-7,11H,2,8-9H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
YWCULPJKMBERJC-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)OC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
Origin of Product |
United States |
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